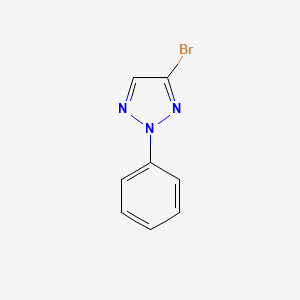

4-Bromo-2-phenyltriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQRQYBKXHSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparation Strategies

Direct Synthesis Routes to 4-Bromo-2-phenyltriazole

Direct synthesis methods offer an efficient means to access the target compound by establishing the key carbon-bromine and nitrogen-phenyl bonds during the primary synthetic sequence. These approaches are often designed to control the regioselectivity of the triazole ring formation and substitution.

Regioselective N-Arylation Approaches for 2-Substituted Triazoles

A significant challenge in the synthesis of N-substituted 1,2,3-triazoles is controlling the regioselectivity, as the triazole ring presents three potential nitrogen nucleophiles. To favor the formation of the 2-substituted isomer, strategies often employ sterically hindered triazole precursors. One effective method involves the N-arylation of 4,5-dibromo-1,2,3-triazole. The presence of bromine atoms at the 4 and 5 positions sterically disfavors substitution at the N-1 and N-3 positions, thus directing the incoming aryl group to the N-2 position with high regioselectivity. niscpr.res.inscielo.br

This reaction is typically carried out by treating 4,5-dibromo-1,2,3-triazole with an electron-deficient aromatic halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This approach provides the corresponding 2-aryl-4,5-dibromotriazoles. Subsequent selective reductive debromination at the 5-position or complete debromination can then yield the desired 4-bromo-2-phenyltriazole or 2-phenyltriazole, respectively. researchgate.netresearchgate.net

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the N2-selective arylation of 1,2,3-triazoles. scielo.br These methods offer a broad substrate scope and high regioselectivity. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with aryl halides can be directed to the N-2 position. organic-chemistry.orgorganic-chemistry.org

Table 1: Regioselective N-Arylation of Brominated Triazoles

| Triazole Precursor | Arylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 4,5-dibromo-1,2,3-triazole | Electron-deficient aromatic halides | K₂CO₃ | DMF | 2-Aryl-4,5-dibromotriazoles | High | researchgate.netresearchgate.net |

| 4-bromo-NH-1,2,3-triazole | Alkyl halides | K₂CO₃ | DMF | 2-Alkyl-4-bromo-1,2,3-triazoles | High | organic-chemistry.orgorganic-chemistry.org |

| 2-Aryl-1,2,3-triazoles | N-halosuccinimides | Palladium | - | Halogenated 2-Aryl-1,2,3-triazoles | - | scielo.br |

Cycloaddition Reactions in the Presence of Brominated Precursors

The 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, a cornerstone of triazole synthesis, can be adapted to produce brominated triazoles by using a brominated precursor. wikipedia.org A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between phenyl azide and a brominated alkyne. acs.org For instance, the use of bromo(phosphoryl)ethyne in a copper(I)-catalyzed reaction with an azide, followed by dephosphorylation, can yield a 4-bromotriazole. acs.org

The regioselectivity of the cycloaddition is a critical aspect, with copper-catalyzed reactions typically yielding the 1,4-disubstituted isomer. However, by carefully selecting the precursors and reaction conditions, the synthesis can be directed towards the desired isomer.

Synthesis via Triazole Oxide Intermediates

An alternative strategy for the synthesis of substituted triazoles involves the use of triazole N-oxide intermediates. The N-oxide functionality can activate the adjacent carbon atoms towards either electrophilic or nucleophilic attack, facilitating the introduction of substituents. scispace.com This approach has been particularly noted for 2-phenyl-substituted triazoles. scispace.com

The general methodology involves the formation of a 2-phenyl-1,2,3-triazole-1-oxide. This intermediate can then be subjected to reactions that introduce a bromine atom at the 4-position. While specific examples detailing the direct conversion of a 2-phenyltriazole-1-oxide to the 4-bromo derivative are not extensively documented, the principle of using the N-oxide for ring functionalization presents a viable synthetic pathway. scispace.com

Functional Group Interconversions and Post-Synthetic Bromination

These strategies involve the initial synthesis of a phenyltriazole scaffold, followed by the introduction of the bromine atom through functional group interconversion or direct bromination.

Bromination of Phenyltriazole Scaffolds

The direct bromination of a pre-formed 2-phenyl-1,2,3-triazole ring is a straightforward approach to obtaining the target compound. However, the reactivity of both the triazole and phenyl rings towards electrophilic bromination must be considered to control the site of bromination.

The bromination of 2-phenyl-1,2,3-triazole can be achieved using various brominating agents. The use of N-bromosuccinimide (NBS) is a common method for the bromination of heterocyclic compounds. mdpi.comarkat-usa.org Palladium-catalyzed halogenation of 2-aryl-1,2,3-triazoles using N-halosuccinimides has been shown to be an effective method, offering good selectivity. scielo.br Another approach involves the use of bromine in the presence of a strong acid and a silver salt, which generates a highly reactive electrophilic bromine species. This method has been used for the bromination of the phenyl ring in 2-phenyl-1,2,3-triazole. cdnsciencepub.com

Table 2: Post-Synthetic Bromination of Phenyltriazole Scaffolds

| Substrate | Brominating Agent | Catalyst/Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Chalcones with 1,2,3-triazole moiety | NBS | p-toluenesulfonic acid | Brominated chalcone (B49325) derivatives | High | arkat-usa.org |

| 2-Phenyl-1,2,3-triazole | Bromine/Silver sulphate | Concentrated sulphuric acid | 2-(p-bromophenyl)-1,2,3-triazole | - | cdnsciencepub.com |

| 2-Aryl-1,2,3-triazoles | N-halosuccinimides | Palladium | Halogenated 2-Aryl-1,2,3-triazoles | - | scielo.br |

Reductive Debromination Strategies

As mentioned in section 2.1.1, a powerful strategy for the synthesis of 4-bromo-2-phenyltriazole involves the initial formation of a 2-phenyl-4,5-dibromotriazole. This is followed by a selective reductive debromination to remove one of the bromine atoms. Hydrogenation is a common method for this transformation, often utilizing a palladium catalyst. researchgate.netresearchgate.net This approach allows for the synthesis of the target molecule with high purity and in good yield.

Multi-Component Reactions for Diverse 4-Bromo-2-phenyltriazole Analogues

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecular architectures, such as 4-Bromo-2-phenyltriazole and its analogues, in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion, minimizing intermediate isolation steps, reducing waste, and saving time.

A notable strategy involves the in-situ generation of an organic azide from a corresponding halide, which then participates in a cycloaddition. For instance, a one-pot, three-component reaction can be performed using an appropriate halide, sodium azide, and a terminal alkyne. rsc.orgacgpubs.org This approach avoids the need to handle potentially unstable azide intermediates. organic-chemistry.org A specific example leading to a related structure involves the reaction of an α,β-unsaturated ketone, an azide, and a carbon source in the presence of an iron(III) chloride catalyst, demonstrating the versatility of MCRs in generating complex triazole derivatives. rsc.org

Another powerful MCR is the copper-catalyzed tandem reaction involving an alkyne, an organic azide, and a bromoalkyne. This process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by the interception of the in-situ formed cuprate-triazole intermediate with the bromoalkyne, yielding a fully substituted triazole with high regioselectivity. acs.org Similarly, a four-step, one-pot sequence starting from nitrobenzenes and terminal alkynes has been developed to produce a variety of 1,4-disubstituted 1,2,3-triazoles under mild conditions. rhhz.net

The table below summarizes representative multi-component reaction strategies for the synthesis of substituted triazoles.

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Alkyl/Benzyl Halides, Sodium Azide, Terminal Alkynes | Cu/Al₂O₃ (ball-milling) | Solvent-free, in-situ azide formation, recyclable catalyst. | rsc.org |

| Aromatic Ketones, Sodium Sulfinates, Azides | CuCl₂ (aerobic) | Three-component synthesis of 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. | mdpi.com |

| Alkynes, Organic Azides, Bromoalkynes | Copper(I) | Tandem CuAAC/alkynylation for fully substituted 5-alkynyl-1,2,3-triazoles. | acs.org |

| Aromatic Halides, Ethynyltrimethylsilane, Azides | Pd(PPh₃)₄, CuI, TBAF | Microwave-assisted, one-pot Sonogashira coupling-desilylation-cycloaddition. | nih.gov |

| α-Halo/Tosyloxy Ketones, Sodium Azide, Terminal Alkynes | Copper(I) in aq. PEG | Eco-friendly synthesis via in-situ α-azido ketone formation. | chapman.edu |

Catalytic Approaches in 4-Bromo-2-phenyltriazole Synthesis

Catalysis is central to the modern synthesis of 4-Bromo-2-phenyltriazole, with copper and palladium-based systems being the most prominent. These catalysts facilitate the key bond-forming reactions that construct the triazole ring with high efficiency and control over regioselectivity.

Copper-Catalyzed Cycloaddition Protocols

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. acs.org To synthesize a 4-bromo-2-phenyltriazole derivative via this method, one would typically react phenyl azide with a bromo-substituted terminal alkyne.

The active Cu(I) catalyst can be generated from various precursors, including Cu(I) salts like CuI or CuBr, or through the in-situ reduction of Cu(II) salts (e.g., CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. beilstein-journals.org The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the Cu(I) oxidation state. Polydentate N-donor ligands, such as tris(triazolylmethyl)amine, have been shown to be particularly effective. tdl.orgcsic.es

Research has demonstrated the synthesis of a wide array of triazoles using this protocol, including those with halogen substituents. For example, the reaction of various azides with terminal alkynes catalyzed by copper iodide and a ligand can proceed efficiently at room temperature, often in environmentally benign solvents like ethanol/water mixtures. csic.esresearchgate.net

Palladium-Mediated Reactions for Triazole Formation

Palladium catalysis offers alternative and complementary routes to triazole synthesis. While often used for post-synthetic modification of a pre-formed triazole ring (e.g., Suzuki coupling on a bromo-triazole), palladium can also mediate the initial cyclization. researchgate.netthieme-connect.commdpi.com

One approach involves a three-component reaction using a Pd(0)-Cu(I) bimetallic catalyst system. organic-chemistry.org In this method, unactivated terminal alkynes, an allyl carbonate, and trimethylsilyl (B98337) azide can be coupled to form N-allyl triazoles. frontiersin.org Another strategy is the palladium-catalyzed reaction of alkenyl halides with sodium azide, which represents a distinct reactivity pattern for palladium catalysis in forming the triazole heterocycle. organic-chemistry.org

Furthermore, palladium-catalyzed C-H activation has emerged as a sophisticated method for the direct arylation of triazoles. For instance, a highly efficient method for the direct Pd-catalyzed C-5 arylation of N-substituted 1,2,3-triazoles has been developed. organic-chemistry.org More relevant to the synthesis of N2-substituted triazoles, Buchwald and coworkers reported a highly N2-selective palladium-catalyzed arylation of 1,2,3-triazoles using sterically hindered phosphine (B1218219) ligands. scielo.br This method could potentially be applied to install the phenyl group at the N-2 position of a pre-formed 4-bromo-1,2,3-triazole.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The success of synthesizing 4-Bromo-2-phenyltriazole with high purity and yield hinges on the careful optimization of reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In the context of CuAAC, extensive optimization studies have been performed. For example, in the synthesis of 1,4-disubstituted triazoles, screening of various copper sources (CuI, CuSO₄), ligands (e.g., tris(2-benzimidazolylmethyl)amine), and acids for the in-situ formation of hydrazoic acid identified optimal conditions that allow the reaction to proceed efficiently at room temperature with low catalyst loading (5 mol%). organic-chemistry.org Another study demonstrated that catalyst loading could be reduced to as low as 0.005 mol% by adjusting the temperature, achieving quantitative conversion. csic.es

For palladium-catalyzed reactions, such as the Suzuki cross-coupling on a 4-bromo-5-iodo-1,2,3-triazole, conditions have been fine-tuned to achieve selective mono-coupling. Key to this optimization was the use of an aqueous acetonitrile (B52724) solvent system, potassium phosphate (B84403) as the base, and near-stoichiometric amounts of the boronic acid derivative, which minimized the formation of double cross-coupling byproducts to less than 3%. thieme-connect.com

The table below presents findings from an optimization study for a CuAAC reaction. csic.es

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 0.5 | 25 | 0.08 | >98 |

| 2 | 0.05 | 25 | 0.5 | 61 |

| 3 | 0.05 | 25 | 3 | 88 |

| 4 | 0.005 | 25 | 24 | 96 |

| 5 | 0.005 | 50 | 24 | >98 |

Reaction: Benzyl azide with phenylacetylene, catalyzed by [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂

Such systematic optimization is critical for developing robust, scalable, and efficient synthetic protocols for 4-Bromo-2-phenyltriazole and its derivatives, ensuring high selectivity for the desired regioisomer and maximizing product yield.

Derivatization and Advanced Functionalization Strategies

Carbon-Carbon Bond Forming Reactions

The bromine atom at the C4 position of 2-phenyltriazole serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, facilitating the introduction of a wide range of aryl, alkyl, and alkynyl substituents.

Suzuki Cross-Coupling for Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.org In the context of 4-Bromo-2-phenyltriazole, this reaction allows for the introduction of various aryl and alkyl groups by coupling with the corresponding boronic acids or their derivatives. rsc.orgsemanticscholar.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgrsc.org

Key to the success of the Suzuki-Miyaura coupling is the selection of the appropriate catalyst system and reaction conditions. Palladium catalysts, often supported by phosphine (B1218219) ligands, are commonly used to facilitate the catalytic cycle which involves oxidative addition, transmetalation, and reductive elimination. bham.ac.uk The choice of base, solvent, and temperature can significantly influence the reaction yield and scope. For instance, the coupling of 4-bromo-1H-indazoles with arylboronic acids has been successfully achieved using palladium catalysts under optimized conditions. semanticscholar.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | 1,4-Dioxane/H2O | 80 | Varies | nih.gov |

| PdCl2(PPh3)2 | - | K2CO3 | DMF/EtOH | 100 | Varies | semanticscholar.org |

| NHC-Pd(II) | - | Varies | Varies | Varies | Good to High | rsc.org |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Heterocycles. This table is illustrative of typical conditions and may not represent reactions specifically with 4-Bromo-2-phenyltriazole.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction provides a direct and efficient route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This palladium and copper co-catalyzed reaction is a valuable tool for introducing alkynyl moieties onto the 4-position of the 2-phenyltriazole ring. walisongo.ac.idyoutube.com

The catalytic cycle of the Sonogashira reaction involves both a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The reaction is typically carried out in the presence of an amine base, which also serves as the solvent in some cases. mdpi.com The mild reaction conditions of the Sonogashira coupling tolerate a wide variety of functional groups, making it a versatile method for the synthesis of complex molecules. wikipedia.org

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh3)2Cl2 | CuI | Triethylamine | Triethylamine | Room Temperature |

| Pd(OAc)2 | CuI | Diisopropylamine | Toluene | Varies |

Table 2: General Conditions for Sonogashira Coupling. This table presents typical conditions for the Sonogashira reaction.

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netnih.gov While less commonly reported for 4-Bromo-2-phenyltriazole specifically, the Heck reaction represents a potential strategy for introducing alkenyl substituents at the C4 position. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. beilstein-journals.org

Stille Coupling: The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide. organic-chemistry.orgwikipedia.org This reaction offers a broad substrate scope and tolerance for various functional groups. uwindsor.ca The application of the Stille coupling to 4-Bromo-2-phenyltriazole would involve its reaction with an appropriate organostannane in the presence of a palladium catalyst. wikipedia.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Heck Coupling | 4-Bromo-2-phenyltriazole | Alkene | Palladium complex | Forms C(sp2)-C(sp2) bond, introduces alkenyl groups. |

| Stille Coupling | 4-Bromo-2-phenyltriazole | Organostannane | Palladium complex | Versatile, tolerates many functional groups. uwindsor.ca |

Table 3: Overview of Heck and Stille Coupling Reactions.

Alkyne-Azide Click Chemistry for Triazole Conjugates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. mdpi.comscielo.brrsc.org To utilize this reaction with 4-Bromo-2-phenyltriazole, the bromine atom must first be converted into either an azide (B81097) or a terminal alkyne functionality.

For instance, nucleophilic substitution of the bromide with sodium azide would yield 4-azido-2-phenyltriazole. This azide derivative can then readily undergo a CuAAC reaction with a variety of terminal alkynes to produce a diverse range of triazole conjugates. nih.govsemanticscholar.org Conversely, the bromine could potentially be converted to an alkynyl group via a Sonogashira coupling, and this alkyne-functionalized triazole could then be reacted with various organic azides. This modular approach allows for the rapid assembly of complex molecules. scielo.br

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds at the C4 position of 2-phenyltriazole opens up avenues for synthesizing compounds with diverse properties and potential biological activities.

C-N Bond Formation (e.g., Amination, Buchwald-Hartwig)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. bham.ac.ukwikipedia.orglibretexts.org This reaction provides a powerful method for the formation of a C-N bond at the C4 position of 4-Bromo-2-phenyltriazole by coupling with a wide range of primary and secondary amines. nih.govbeilstein-journals.orgresearchgate.net

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. libretexts.org Various generations of catalyst systems have been developed to improve the efficiency and scope of this transformation, allowing for the coupling of even challenging substrates under mild conditions. wikipedia.org

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)2 | X-Phos | KOt-Bu | Toluene | 100 |

| Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 110 |

Table 4: Typical Conditions for Buchwald-Hartwig Amination. This table illustrates common conditions used for the Buchwald-Hartwig amination of aryl bromides.

C-O Bond Formation (e.g., Etherification)

The formation of a carbon-oxygen bond at the C4 position of the 2-phenyltriazole core, typically through etherification, represents a significant synthetic modification. While direct etherification of 4-bromo-2-phenyltriazole can be challenging, analogous Ullmann-type coupling reactions provide a viable pathway. These copper-catalyzed reactions are a classic method for forming C-O bonds between aryl halides and alcohols or phenols.

Research on related 1,4-diaryl-1,2,3-triazole bromides has demonstrated the feasibility of copper(I)-catalyzed Ullmann C-O coupling with phenols. In these reactions, the N(2) atom of the triazole ring can play a coordinating role, facilitating the coupling at an adjacent C-Br bond. This suggests that a similar strategy could be employed for 4-bromo-2-phenyltriazole, where a suitable copper catalyst, a ligand, and a base would be used to promote the reaction with a desired alcohol or phenol. The general reaction conditions often involve heating the reactants in a suitable solvent, such as DMF or toluene.

Table 1: Representative Conditions for Ullmann-Type C-O Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| CuI | Picolinic acid | Cs₂CO₃ | DMF | 110-130 |

| Cu₂O | 1H-imidazole-4-carboxylic acid | K₃PO₄ | Toluene | 100-120 |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Dioxane | 100 |

This table presents generalized conditions based on Ullmann couplings of similar aryl halides and may require optimization for 4-bromo-2-phenyltriazole.

C-S Bond Formation (e.g., Thiolation, Sulfonylation)

The introduction of sulfur-containing functional groups onto the 2-phenyltriazole scaffold can be achieved through various C-S bond-forming reactions, such as thiolation and sulfonylation. These modifications are of interest for creating compounds with potential applications in materials science and medicinal chemistry.

Thiolation:

A common strategy for introducing a thiol group involves the S-alkylation of a triazole-3-thiol precursor. For instance, the synthesis of (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been achieved through the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate. semanticscholar.org This approach highlights a viable route where a 2-phenyl-1,2,3-triazole-4-thiol could be similarly alkylated to introduce a variety of thioether linkages.

Sulfonylation:

The synthesis of 4-sulfonyl-1,2,3-triazoles can be accomplished through a multi-component reaction. A practical, room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides has been reported to provide facile access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. rsc.orgnih.gov This reaction proceeds through a sequential aerobic copper(II) chloride-catalyzed oxidative sulfonylation and a Dimroth azide–enolate cycloaddition. rsc.orgnih.gov While this method builds the sulfonylated triazole ring from precursors, it demonstrates a robust strategy for incorporating the sulfonyl group at the 4-position.

Table 2: Examples of Sulfonylation Reactions for Triazole Synthesis

| Ketone | Sodium Sulfinate | Azide | Yield (%) |

| 4'-(Trifluoromethyl)acetophenone | Sodium p-toluenesulfinate | Phenyl azide | 55 |

| 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 34 |

| 4'-Methylacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 51 |

Data sourced from a study on the three-component synthesis of 4-sulfonyl-1,2,3-triazoles. rsc.org

Introduction of Complex Molecular Architectures

The 4-bromo-2-phenyltriazole moiety can serve as a building block for the construction of more complex molecular architectures, including bi-heterocyclic systems and macrocyclic structures. These larger molecules are of interest for their potential in host-guest chemistry, molecular recognition, and as advanced materials.

Synthesis of Bi-Heterocyclic Systems

The bromine atom at the 4-position of 2-phenyltriazole is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which are powerful tools for the synthesis of bi-heterocyclic systems.

The Suzuki coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for creating carbon-carbon bonds. In the context of 4-bromo-2-phenyltriazole, this reaction can be used to link the triazole ring to another heterocyclic system, such as pyridine, pyrimidine, or thiophene, that is functionalized with a boronic acid or boronate ester. The reaction is typically catalyzed by a palladium complex in the presence of a base.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, provides a route to bi-heterocyclic systems linked by an alkyne bridge. This can be a two-step process where 4-bromo-2-phenyltriazole is first coupled with a protected alkyne, followed by deprotection and a subsequent click reaction (copper-catalyzed azide-alkyne cycloaddition) with an azido-functionalized heterocycle.

Incorporation into Macrocyclic and Supramolecular Structures

The rigid structure of the 1,2,3-triazole ring makes it an excellent component for the construction of macrocycles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and regioselective reaction for forming 1,4-disubstituted 1,2,3-triazoles and is a cornerstone of macrocycle synthesis. rsc.org A synthetic strategy could involve the conversion of 4-bromo-2-phenyltriazole into an azide or alkyne derivative, which could then be used in an intramolecular CuAAC reaction to form a triazole-fused macrocycle. rsc.org

In the realm of supramolecular chemistry, non-covalent interactions play a crucial role in the self-assembly of molecules into larger, ordered structures. The bromine atom in 4-bromo-2-phenyltriazole can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. nih.gov This, along with π-π stacking interactions between the phenyl and triazole rings, can direct the formation of well-defined supramolecular architectures in the solid state. researchgate.netnih.gov For example, studies on 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole have shown that Br···Br interactions can stabilize the crystal lattice. researchgate.netnih.gov

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of 4-bromo-2-phenyltriazole is critical for synthesizing specific isomers and avoiding the formation of product mixtures. Key techniques include directed ortho-lithiation and C-H activation.

Directed ortho-lithiation is a powerful method for the functionalization of the phenyl ring at the position ortho to the triazole substituent. The nitrogen atoms of the triazole ring can act as a directing metalation group (DMG), coordinating to an organolithium reagent (such as n-butyllithium) and directing deprotonation to the adjacent ortho-position of the phenyl ring. wikipedia.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials. The 1,2,3-triazole ring can act as a directing group in palladium-catalyzed C-H activation reactions, enabling the functionalization of C-H bonds on the phenyl ring. rsc.org This strategy allows for the selective introduction of aryl, alkyl, or other groups at specific positions, guided by the coordinating ability of the triazole moiety. rsc.orgacs.org

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. nih.gov

The electronic structure dictates a molecule's fundamental chemical and physical properties. DFT calculations are commonly used to optimize the molecular geometry and analyze the distribution of electrons. nih.govdnu.dp.ua For instance, in studies of related compounds like 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, DFT has been used to calculate bond lengths, bond angles, and atomic charge distributions. nih.govnih.gov Such analyses, when applied to 4-Bromo-2-phenyltriazole, would reveal the locations of electron-rich and electron-deficient centers, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Natural Bond Orbital (NBO) analysis can further clarify intramolecular interactions, charge transfer, and hybridization. nih.gov Analysis of the partial densities of states provides detailed information on the orbital character and hybridization, which influences the electronic band gap. nih.gov These computational approaches are essential for building a foundational understanding of the molecule's stability and potential interaction modes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.comyoutube.com The energies of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity, stability, and optical properties. wikipedia.orgossila.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and is a key factor in determining the electronic absorption properties of the molecule. wikipedia.org

DFT calculations have been employed to determine these values for various triazole derivatives. For example, a study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide provided specific HOMO-LUMO energies and energy gaps, demonstrating how modifications to the molecular structure influence these crucial electronic parameters. nih.gov Compound 7c in that study, featuring a nitro (-NO2) substitution, exhibited the lowest band gap, suggesting higher reactivity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7a | -7.128 | -1.491 | 5.637 |

| 7b | -6.973 | -1.358 | 5.615 |

| 7c | -7.144 | -2.526 | 4.618 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govnih.gov

For phenyl-triazole derivatives, MD simulations have been instrumental in understanding their binding modes with therapeutic targets. nih.gov For example, simulations were used to analyze the stability of potential anti-gout inhibitors in the active site of the xanthine (B1682287) oxidase enzyme and to investigate how novel HIV-1 capsid inhibitors interact with the CA protein. nih.govresearchgate.net These studies often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the ligand-protein complex. arabjchem.orgpensoft.net Applying MD simulations to 4-Bromo-2-phenyltriazole could predict its behavior in biological systems, helping to understand its potential as a therapeutic agent. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For triazoles, a common synthetic route is the 1,3-dipolar cycloaddition reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often termed "click chemistry". acs.orgmdpi.com

Computational studies can predict the regioselectivity of such reactions, for example, whether a 1,4- or 1,5-disubstituted triazole will be formed. arabjchem.org DFT calculations can determine the activation energies for different pathways, providing a rationale for the observed experimental outcomes. arabjchem.org This predictive capability is crucial for optimizing reaction conditions and designing synthetic routes to new and complex triazole derivatives. mdpi.com

Prediction of Novel Derivatives and Reactivity Patterns

A significant advantage of computational chemistry is its ability to guide the rational design of new molecules with enhanced properties. frontiersin.orgnih.gov By establishing a baseline understanding of a core scaffold like 4-Bromo-2-phenyltriazole, researchers can computationally screen a virtual library of derivatives by modifying substituents on the phenyl or triazole rings. arabjchem.orgacs.org

This in silico approach allows for the prediction of how different functional groups will affect the molecule's electronic properties, reactivity, and potential biological activity. arabjchem.org For instance, computational studies on triazole derivatives have been used to design novel inhibitors for targets like topoisomerase II and xanthine oxidase. researchgate.netarabjchem.org These studies often involve an iterative process of design, computational evaluation (e.g., docking scores, ADME/Tox prediction), and subsequent synthesis of the most promising candidates, thereby accelerating the drug discovery process. arabjchem.orgfrontiersin.org

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.govphyschemres.org These models are invaluable in chemical design, allowing for the prediction of a novel compound's activity without the need for immediate synthesis and testing. nih.gov

For triazole derivatives, various 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. nih.govresearchgate.net These models use calculated molecular descriptors (e.g., steric, electronic, topological) to build a relationship. For example, a QSAR study on 1,2,4-triazole (B32235) derivatives containing a 2-bromo-5-methoxyphenyl fragment successfully predicted their toxicity (LD50), finding that introducing larger aromatic radicals tended to increase safety. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify key structural features that enhance the anticancer activity of substituted 1,2,4-triazoles. arabjchem.orgfrontiersin.orgresearchgate.net These findings provide a clear roadmap for optimizing the structure of compounds like 4-Bromo-2-phenyltriazole to achieve desired biological effects.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Bromo-2-phenyltriazole, providing detailed information about the molecular framework at the atomic level.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-Bromo-2-phenyltriazole, the spectrum is expected to show distinct signals for the single proton on the triazole ring and the five protons of the phenyl group. The triazole proton (H-5) would likely appear as a singlet in the aromatic region. The phenyl protons would present as a more complex set of multiplets, characteristic of a monosubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. oregonstate.educareerendeavour.com The spectrum of 4-Bromo-2-phenyltriazole would display signals for the two distinct carbons of the triazole ring and the carbons of the phenyl ring. The carbon atom bonded to the bromine (C-4) would be significantly influenced by the halogen's electronic effects. Quaternary carbons, those without attached protons, are typically observed as weaker signals. oregonstate.edu

¹⁵N NMR: Due to the presence of three nitrogen atoms in the triazole ring, ¹⁵N NMR spectroscopy is a particularly powerful technique for characterization. Although the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope can make direct detection challenging, techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. japsonline.com ¹H-¹⁵N HMBC experiments can unambiguously distinguish between different triazole isomers (e.g., 1,4- vs 1,5- vs 2,4-disubstituted) by observing correlations between protons and specific nitrogen atoms in the ring. rsc.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC are vital for assigning the ¹H and ¹³C signals definitively. ipb.pt A ¹H-¹³C HMBC spectrum, for instance, would show correlations between protons and carbons separated by two or three bonds, helping to connect the phenyl ring to the triazole nucleus and confirm the substitution pattern.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Triazole C5-H | 8.0 - 8.5 | Singlet, downfield due to aromaticity and adjacent nitrogen atoms. |

| ¹H | Phenyl C2'-H, C6'-H | 7.8 - 8.1 | Multiplet (doublet of doublets), ortho to the triazole ring. |

| ¹H | Phenyl C3'-H, C4'-H, C5'-H | 7.4 - 7.6 | Multiplet, meta and para protons. |

| ¹³C | Triazole C4-Br | ~120 | Carbon attached to bromine, shielded relative to C5. |

| ¹³C | Triazole C5-H | ~130 | Aromatic carbon in the triazole ring. |

| ¹³C | Phenyl C1' | 135 - 140 | Quaternary carbon attached to the triazole nitrogen. |

| ¹³C | Phenyl C2'-C6' | 120 - 130 | Aromatic carbons of the phenyl ring. |

Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Confirmation and Derivatization Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of 4-Bromo-2-phenyltriazole.

High-Resolution Mass Spectrometry (HRMS): Electrospray Ionization (ESI) coupled with HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). researchgate.net This allows for the determination of the molecular formula with high confidence. For 4-Bromo-2-phenyltriazole (C₈H₆BrN₃), the presence of bromine creates a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This pattern is a definitive signature for a monobrominated compound.

Derivatization Analysis: In some analytical contexts, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization may be employed. researchgate.netfu-berlin.de While 4-Bromo-2-phenyltriazole is reasonably volatile, derivatization can be used to enhance thermal stability or improve chromatographic peak shape. More commonly in liquid chromatography (LC-MS), derivatization can be used to improve ionization efficiency or to introduce specific functionalities that allow for multiplexed analysis, enhancing throughput. nih.govqut.edu.au

| Ion | Calculated m/z | Observed m/z | Isotopic Abundance |

|---|---|---|---|

| [M(⁷⁹Br)+H]⁺ | 223.9818 | Within ± 5 ppm | ~100% |

| [M(⁸¹Br)+H]⁺ | 225.9798 | Within ± 5 ppm | ~97.3% |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czdocbrown.info The IR spectrum of 4-Bromo-2-phenyltriazole would exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl and triazole rings.

C=N stretching: A sharp absorption in the 1650-1550 cm⁻¹ range from the triazole ring.

C-N stretching: Found in the fingerprint region, typically between 1350-1250 cm⁻¹.

C-Br stretching: A strong absorption at lower wavenumbers, usually in the 700-500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Triazole C=N | Stretching | 1650 - 1550 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| C-Br | Stretching | 700 - 500 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in the solid state. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles. For 4-Bromo-2-phenyltriazole, a crystal structure analysis would confirm the connectivity and planarity of the triazole and phenyl rings, as well as their relative orientation. mdpi.comnih.gov Furthermore, this technique reveals details about intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, which govern the material's bulk properties.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of synthesized 4-Bromo-2-phenyltriazole and for analyzing its presence in reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for purity determination of non-volatile organic compounds. nih.gov A reverse-phase HPLC method would likely be used for 4-Bromo-2-phenyltriazole, employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is typically achieved with a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for analyzing thermally stable and volatile compounds. 4-Bromo-2-phenyltriazole can be analyzed by GC-MS to confirm its identity (via its mass spectrum) and assess purity. The retention time is a characteristic of the compound under specific GC conditions, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

UV-Vis and Fluorescence Spectroscopy for Optical Property Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules.

UV-Vis Spectroscopy: The UV-Vis spectrum of 4-Bromo-2-phenyltriazole is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated system formed by the phenyl and triazole rings. The position of the maximum absorption wavelength (λ_max) provides information about the extent of conjugation. For similar bis(4-bromophenyl)-4H-1,2,4-triazole derivatives, a λ_max around 258 nm has been reported. mdpi.com Nitrotriazoles, for comparison, exhibit maximum absorption between 200-230 nm. nih.gov

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds exhibit fluorescence. If 4-Bromo-2-phenyltriazole is fluorescent, this technique can be used to measure its emission spectrum upon excitation at a suitable wavelength (usually near its λ_max). Characterization would involve determining the excitation and emission maxima and the fluorescence quantum yield, which measures the efficiency of the fluorescence process. These optical properties are of interest for applications in materials science and as fluorescent probes. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-phenyltriazole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO, followed by crystallization. For example, refluxing with ethanol and glacial acetic acid as a catalyst can yield triazole derivatives. Yield optimization requires precise stoichiometric ratios, extended reflux durations (~18 hours), and controlled cooling to minimize side reactions. Post-reaction purification via recrystallization (water-ethanol mixtures) improves purity .

Q. Which analytical techniques are most reliable for characterizing 4-Bromo-2-phenyltriazole?

- Methodological Answer : X-ray crystallography using software like SHELXL or APEX2 provides definitive structural confirmation, especially for resolving bromine-heavy molecular frameworks. Pair this with NMR (¹H/¹³C) to verify substituent positions and FT-IR for functional group validation. For example, SHELXL refinement can resolve disorder in bromine-containing crystals, while APEX2 aids in data collection for small-molecule structures .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) in 4-Bromo-2-phenyltriazole derivatives?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Cross-validate using complementary techniques:

Perform variable-temperature NMR to detect tautomeric equilibria.

Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.

Use high-resolution mass spectrometry (HRMS) to confirm molecular composition.

Iterative refinement with SHELXL can resolve crystallographic discrepancies .

Q. What computational strategies predict the electronic properties of 4-Bromo-2-phenyltriazole for drug-design applications?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic distributions, HOMO-LUMO gaps, and electrostatic potentials. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, accurately predicts interaction energies with biological targets (e.g., enzyme active sites). Pair these with molecular docking simulations to assess binding affinities .

Q. How can reaction mechanisms for bromine substitution in 4-Bromo-2-phenyltriazole be experimentally validated?

- Methodological Answer : Use isotopic labeling (e.g., ⁸¹Br) to track substitution pathways via kinetic isotope effects (KIE). Conduct time-resolved FT-IR to identify intermediates. For cross-coupling reactions (e.g., Suzuki-Miyaura), monitor Pd-catalyzed steps using HPLC-MS to detect aryl-bromide intermediates. Structural analogs in highlight bromine’s steric/electronic roles in regioselectivity .

Q. What advanced crystallographic methods resolve challenges in analyzing 4-Bromo-2-phenyltriazole’s crystal packing?

- Methodological Answer : High-pressure X-ray diffraction and Hirshfeld surface analysis quantify intermolecular interactions (e.g., Br···π contacts). SHELXT automates space-group determination for bromine-heavy crystals, while PLATON checks for missed symmetry. For example, demonstrates how APEX2/SHELXTL resolves disorder in brominated thiazoles via iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.